molecular formula C12H16ClNO B570516 2-(2-(Methylamino)propyl)benzofuran hydrochloride CAS No. 100389-74-0

2-(2-(Methylamino)propyl)benzofuran hydrochloride

Cat. No. B570516
M. Wt: 225.716
InChI Key: MEDMUZZETVRTFG-UHFFFAOYSA-N
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Description

2-(2-(Methylamino)propyl)benzofuran hydrochloride, commonly known as MAPB-HCl, is a research chemical that belongs to the benzofuran class. It is a psychoactive substance that has been gaining popularity among researchers due to its potential therapeutic effects.

Scientific Research Applications

Synthesis and Molecular Docking

  • Benzofuran compounds are frequently found in natural products and serve as effective chelating agents. They have been used in the synthesis of various derivatives, including those with potential antituberculosis activities. For instance, 1-Benzofuran-2-carbohydrazide derivatives have shown promise in this field (Thorat et al., 2016).

Sigma Receptor Ligands

  • Novel benzofuran-2-carboxamide ligands, synthesized for selectivity towards sigma receptors, demonstrate high affinity at the sigma-1 receptor. These compounds, such as the 3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides, offer insights into the development of selective ligands for neurological studies (Marriott et al., 2012).

Inhibitory Activities

  • A series of 2-substituted benzofuran hydroxyamic acids have been synthesized and evaluated for their in vitro and in vivo 5-lipoxygenase inhibitory activities. These compounds have shown potential as potent inhibitors, offering insights into anti-inflammatory drug development (Ohemeng et al., 1994).

β-Amyloid Aggregation Inhibition

  • 2-(4-hydroxyphenyl)benzofurans have been synthesized and applied as inhibitors of β-amyloid aggregation, a key factor in Alzheimer's disease. This demonstrates their potential application in treating neurodegenerative disorders (Choi et al., 2004).

Anti-inflammatory, Analgesic, and Antipyretic Agents

  • Benzofuran-2-carboxamides have been synthesized and tested for their anti-inflammatory, analgesic, and antipyretic activities. Some derivatives exhibited significant activities, indicating their potential in pharmacological applications (Xie et al., 2014).

Antioxidant and Antibacterial Properties

  • Phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid have shown good chelating ability and scavenging activity for free radicals. Their antibacterial properties against various bacterial strains further demonstrate their potential in medical applications (Shankerrao et al., 2013).

properties

IUPAC Name

1-(1-benzofuran-2-yl)-N-methylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO.ClH/c1-9(13-2)7-11-8-10-5-3-4-6-12(10)14-11;/h3-6,8-9,13H,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEDMUZZETVRTFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2O1)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(Methylamino)propyl)benzofuran hydrochloride

CAS RN

100389-74-0
Record name 2-(2-(Methylamino)propyl)benzofuran hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100389740
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-(METHYLAMINO)PROPYL)BENZOFURAN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/036407P68N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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